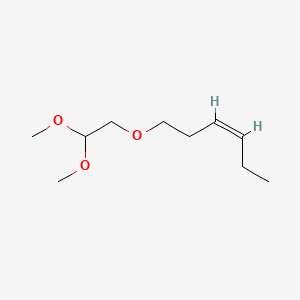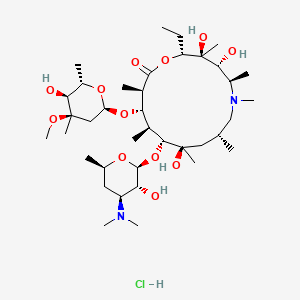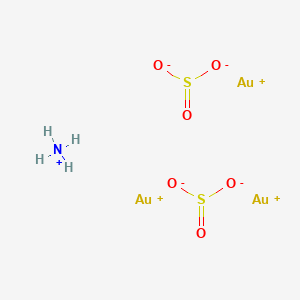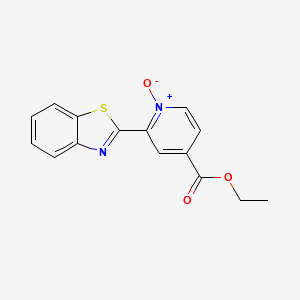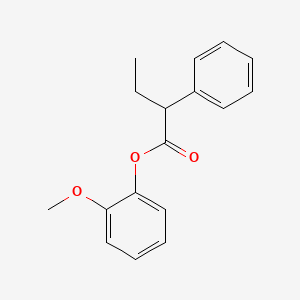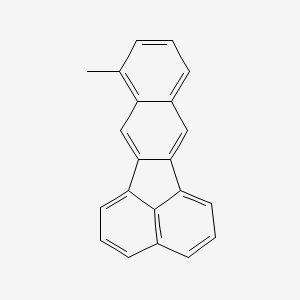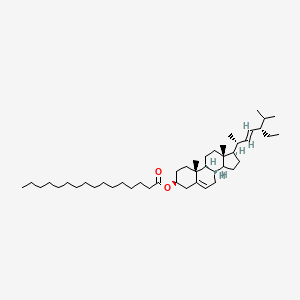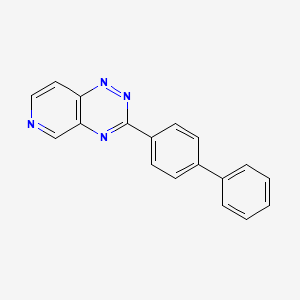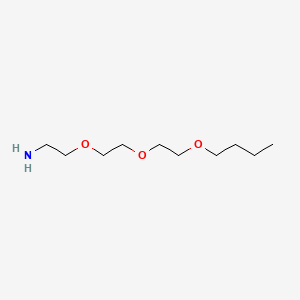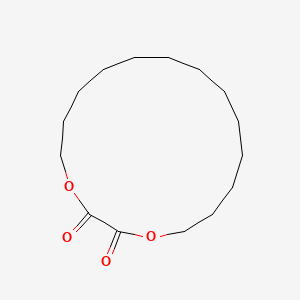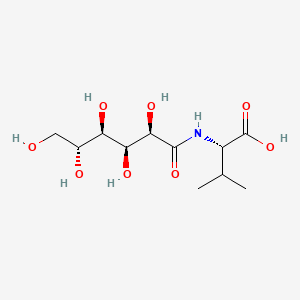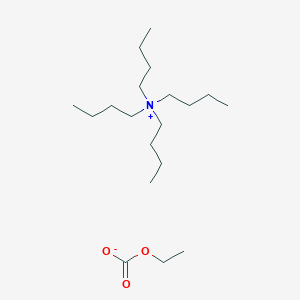
ethyl carbonate;tetrabutylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl carbonate and tetrabutylazanium are two distinct compounds that, when combined, form a unique chemical entity. Ethyl carbonate is an ester of carbonic acid and ethanol, commonly used as a solvent and intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl carbonate can be synthesized through the reaction of ethanol with phosgene or by transesterification of dimethyl carbonate with ethanol . The reaction conditions typically involve the use of a base catalyst and moderate temperatures.
Tetrabutylazanium is usually prepared by the quaternization of tributylamine with an alkyl halide, such as butyl bromide . The reaction is carried out in an organic solvent like acetonitrile or dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of ethyl carbonate often involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to recycle unreacted starting materials .
Tetrabutylazanium is produced on an industrial scale using similar quaternization reactions, with careful control of reaction parameters to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and aminolysis . Common reagents used in these reactions include water, alcohols, and amines, respectively. The major products formed are ethanol, different esters, and amides.
Tetrabutylazanium participates in alkylation, oxidation, reduction, and esterification reactions . It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. Common reagents include alkyl halides, oxidizing agents, reducing agents, and carboxylic acids.
Applications De Recherche Scientifique
Ethyl carbonate is widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers . It serves as a solvent in various organic reactions and as an intermediate in the production of other chemicals.
Tetrabutylazanium is employed as a phase-transfer catalyst in organic synthesis, enabling reactions that would otherwise be difficult to achieve . It is also used in the preparation of bioactive heterocycles and as a co-catalyst in coupling reactions .
Mécanisme D'action
Ethyl carbonate acts primarily as a solvent and intermediate, facilitating the dissolution and reaction of various compounds . Its mechanism of action involves the stabilization of transition states and intermediates during chemical reactions.
Tetrabutylazanium functions as a phase-transfer catalyst by transferring anionic reactants from the aqueous phase to the organic phase . This enhances the reactivity of the anionic species and increases the overall reaction rate. The molecular targets include various organic and inorganic reactants, and the pathways involve the formation of ion pairs and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester used as a solvent and intermediate in organic synthesis.
Tetraethylammonium: A quaternary ammonium cation similar to tetrabutylazanium, used in various chemical reactions.
Uniqueness
Ethyl carbonate is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and polymers . Tetrabutylazanium stands out for its efficiency as a phase-transfer catalyst and its ability to facilitate a wide range of organic reactions .
Conclusion
Ethyl carbonate and tetrabutylazanium are versatile compounds with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Their unique properties and reactivity make them valuable tools in scientific research and industrial processes.
Propriétés
Numéro CAS |
478796-04-2 |
|---|---|
Formule moléculaire |
C16H36N.C3H5O3 C19H41NO3 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
ethyl carbonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-6-3(4)5/h5-16H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
Clé InChI |
LJQWWEWGJVYPQX-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CCOC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


